Home > Products > Screening Compounds P125055 > Oxcarbazepine D-Glucuronide
Oxcarbazepine D-Glucuronide -

Oxcarbazepine D-Glucuronide

Catalog Number: EVT-13987362
CAS Number:
Molecular Formula: C21H20N2O8
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oxcarbazepine D-Glucuronide is a significant metabolite of oxcarbazepine, an anticonvulsant medication primarily used to treat partial-onset seizures in epilepsy. Oxcarbazepine is a structural derivative of carbamazepine and is known for its efficacy in reducing seizure frequency while having a lower propensity for drug-drug interactions due to its metabolic pathway. The glucuronide conjugate plays a crucial role in the drug's elimination from the body, as it is more water-soluble than the parent compound, facilitating renal excretion.

Source

Oxcarbazepine D-Glucuronide is formed through the metabolism of oxcarbazepine, which is rapidly converted into its active metabolite, monohydroxy derivative (MHD), primarily in the liver. MHD is then further metabolized via conjugation with glucuronic acid to form oxcarbazepine D-Glucuronide. This metabolic pathway highlights the importance of glucuronidation in pharmacokinetics and drug clearance.

Classification

Oxcarbazepine D-Glucuronide falls under the category of organic compounds, specifically classified as a glucuronide, which are compounds formed by the conjugation of glucuronic acid to another molecule. This classification is vital for understanding its chemical behavior and interactions within biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of oxcarbazepine involves several key steps:

  1. Reduction Reaction: The starting material, 5-cyano-10-nitro-5H-dibenz[b,f]azepine, undergoes a reduction reaction using Raney nickel catalyst under hydrogen atmosphere at controlled temperatures (40 to 120°C) and pressures (2 to 20 atm). This step typically lasts between 2 to 15 hours.
  2. Hydrolysis: Following reduction, hydrochloric acid is added to the reaction mixture to facilitate hydrolysis. This process takes about 5 to 10 hours at room temperature.
  3. Isolation and Purification: After hydrolysis, the reaction mixture is concentrated, cooled, and crystallized to yield oxcarbazepine as a white solid. The final product can be purified further if necessary.

This method allows for high yields and purity, making it suitable for industrial production .

Molecular Structure Analysis

Structure and Data

The molecular formula for oxcarbazepine D-Glucuronide is C21H22N2O8C_{21}H_{22}N_{2}O_{8}. The structure comprises a dibenzazepine core with a carboxamide group and glucuronic acid moiety attached through an ether linkage.

Structural Characteristics:

  • Molecular Weight: Approximately 422.41 g/mol.
  • Chemical Identifiers:
    • CAS Number: 71316174
    • InChI Key: A detailed representation can be constructed using standard chemical notation.

The presence of multiple functional groups contributes to its solubility and reactivity within biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Oxcarbazepine D-Glucuronide primarily participates in metabolic reactions within the liver:

  1. Conjugation Reaction: The primary reaction involves the conjugation of MHD with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs). This reaction enhances the water solubility of MHD, promoting renal excretion.
  2. Hydrolysis: Minor pathways may involve hydrolytic cleavage under certain conditions but are less significant compared to glucuronidation.

These reactions are critical for detoxifying lipophilic compounds, allowing for their elimination from the body .

Mechanism of Action

Process and Data

Oxcarbazepine D-Glucuronide itself does not exhibit significant pharmacological activity; rather, it serves as a metabolite that enhances the clearance of oxcarbazepine from systemic circulation. The mechanism involves:

  1. Inhibition of Voltage-Gated Sodium Channels: Oxcarbazepine reduces neuronal excitability by inhibiting voltage-gated sodium channels, which is primarily mediated by MHD.
  2. Metabolic Pathway: The conversion of MHD into glucuronides increases its solubility, facilitating renal elimination without exerting direct effects on GABA receptors or sodium channels .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 215-216°C.
  • Boiling Point: Predicted at around 457°C.
  • Density: Approximately 1.329 g cm31.329\text{ g cm}^3.

Chemical Properties

  • Solubility: Soluble in dimethyl sulfoxide, methanol, water, ethanol, and acetone.
  • pKa Value: Estimated at around 13.73.
  • Flash Point: Approximately 230°C.

These properties indicate that oxcarbazepine D-Glucuronide has favorable characteristics for absorption and elimination in biological systems .

Applications

Scientific Uses

Oxcarbazepine D-Glucuronide primarily serves as a marker for monitoring therapeutic levels of oxcarbazepine in clinical settings. Its quantification can aid in assessing patient adherence to therapy and optimizing dosing regimens.

Metabolic Pathways and Biotransformation of Oxcarbazepine D-Glucuronide

Role of Glucuronidation in Oxcarbazepine Metabolism

Oxcarbazepine (OXC) undergoes extensive first-pass metabolism primarily via reduction to its pharmacologically active monohydroxy derivative (MHD, licarbazepine). This Phase I reaction is catalyzed by cytosolic arylketone reductases [1] [3]. Subsequently, glucuronidation constitutes the dominant elimination pathway for MHD, accounting for approximately 49% of the administered dose recovered in urine as glucuronide conjugates [1] [4]. The formation of Oxcarbazepine D-Glucuronide (MHD-Gluc) is a detoxification step that enhances water solubility, facilitating renal excretion. Notably, MHD-Gluc is biologically inactive, terminating the antiepileptic activity of the parent compound [4] [6].

Table 1: Metabolic Fate of Oxcarbazepine

Metabolic ReactionPrimary Enzyme(s)Metabolite FormedExcretion PathwayProportion of Dose
ReductionCytosolic reductases10-Hydroxycarbazepine (MHD)Hepatic/Renal~80%
GlucuronidationUGT1A9, UGT2B7MHD-GlucuronideRenal~45%
OxidationCYP450sDihydroxy derivative (DHD)Renal~4%

Enzymatic Synthesis via UDP-Glucuronosyltransferases (UGTs)

UGT enzymes catalyze the covalent linkage of glucuronic acid (from UDP-glucuronic acid) to the 10-hydroxy group of MHD. Recombinant enzyme studies identify UGT1A9 and UGT2B7 as the principal isoforms responsible for MHD glucuronidation in humans [4] [7]. Kinetic analyses reveal:

  • UGT1A9 exhibits a lower Km (higher affinity) for MHD compared to UGT2B7, suggesting a predominant role at therapeutic plasma concentrations [4].
  • UGT2B7 contributes significantly at higher substrate concentrations due to its higher Vmax (greater catalytic capacity) [4].Genetic polymorphisms significantly influence enzyme activity. The UGT1A9 I399C>T (rs2741049) variant is associated with reduced catalytic efficiency (up to 40% lower MHD-Gluc formation in vitro) and correlates with lower plasma MHD concentrations and poorer seizure control clinically [7]. Similarly, the UGT2B7 rs7439366 polymorphism impacts therapeutic response, though its effect on enzyme kinetics is less pronounced [10].

Table 2: Human UGT Isoforms Catalyzing MHD Glucuronidation

UGT IsoformTissue LocalizationAffinity (Km, μM)Catalytic Efficiency (Vmax/Km)Impact of Key Polymorphisms
UGT1A9Liver, Kidney142 ± 210.18 ± 0.03I399C>T: ↓ Activity, ↑ Treatment Failure [7]
UGT2B7Liver, Extrahepatic890 ± 1350.07 ± 0.01rs7439366: Alters Response [10]

Table 3: Enzyme Kinetics of MHD Glucuronidation

Kinetic ParameterUGT1A9UGT2B7Clinical Relevance
Km (μM)142890UGT1A9 dominates at therapeutic MHD concentrations (10-35 mg/L)
Vmax (pmol/min/mg)25.662.3UGT2B7 capacity higher at saturating concentrations
Vmax/Km0.180.07UGT1A9 ~2.6x more efficient

Comparative Analysis of Phase I and Phase II Metabolic Reactions

OXC metabolism exemplifies sequential Phase I (functionalization) and Phase II (conjugation) reactions:

  • Phase I (Reduction): Rapid conversion of OXC to MHD occurs presystemically, achieving >95% bioavailability as MHD [3] [8]. This step generates the active therapeutic moiety but introduces a hydroxyl group necessary for subsequent conjugation.
  • Phase II (Glucuronidation): Converts MHD into the highly polar, excretable MHD-Gluc. This reaction governs systemic clearance, with MHD's elimination half-life (~9 hours) being significantly longer than OXC's (~2 hours) [3] [6].Key distinctions:
CharacteristicPhase I (OXC → MHD)Phase II (MHD → MHD-Gluc)
Reaction TypeReductionGlucuronidation
Enzyme ClassArylketone reductasesUDP-Glucuronosyltransferases
Metabolite ActivityPharmacologically activeInactive
Rate Limiting StepRapid (tmax ~1-2h)Slower (governs t½ ~9h)
Genetic InfluenceLowHigh (UGT polymorphisms)
Drug Interaction RiskLowHigh (UGT inducers/inhibitors)

UGT inducers (e.g., carbamazepine, phenytoin) significantly accelerate MHD-Gluc formation, reducing MHD plasma exposure by up to 29.3% and necessitating dose adjustments [1] [3].

Species-Specific Variations in Conjugation Efficiency

Glucuronidation efficiency exhibits marked interspecies differences, impacting preclinical drug development:

  • Human vs. Rodent Models: Human liver microsomes (HLM) exhibit 2.8-fold higher Vmax for MHD glucuronidation compared to mouse microsomes [4]. This underscores the limitations of rodent models in predicting human clearance.
  • Canine Inefficiency: Dogs demonstrate negligible MHD glucuronidation capacity due to low UGT1A9/2B7 ortholog expression, favoring oxidative pathways instead [4] [9].
  • Primate Relevance: Cynomolgus monkey UGT isoforms show catalytic properties most closely aligned with human UGTs, making them a more reliable model for glucuronidation studies [4].These variations arise from differential UGT isoform expression and catalytic properties. Hepatic expression levels of UGT1A9 and UGT2B7 are 3-5 times higher in humans than in mice or rats [2] [5], explaining the divergent metabolic profiles.

Table 4: Species Differences in MHD Glucuronidation Efficiency

SpeciesRelative Glucuronidation Rate (%)Dominant Metabolic PathwayRelevance to Human PK Prediction
Human100 (Reference)GlucuronidationN/A
Cynomolgus Monkey85-95GlucuronidationHigh
Mouse~35OxidationLow
Rat~30OxidationLow
Dog<5OxidationVery Low

Table 5: Impact of Genetic Polymorphisms on MHD-Glucuronide Formation

GenePolymorphismFunctional EffectClinical ImpactEvidence Level
UGT1A9I399C>T (rs2741049)↓ Enzyme activity & MHD-Gluc formation↓ MHD plasma levels, ↑ treatment failure [7]Clinical cohort
UGT2B7rs7439366Altered enzyme functionAssociation with OXC response variability [10]Clinical cohort
ABCB1rs1045642Altered transporter functionAffects MHD brain penetration & response [10]Clinical cohort

Properties

Product Name

Oxcarbazepine D-Glucuronide

IUPAC Name

(2S,3S,4S,5R)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H20N2O8

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C21H20N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-9,15-18,20,24-26H,(H2,22,29)(H,27,28)/t15-,16-,17+,18-,20?/m0/s1

InChI Key

YPDZOCJZGXGBAP-BCHVZBRRSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.